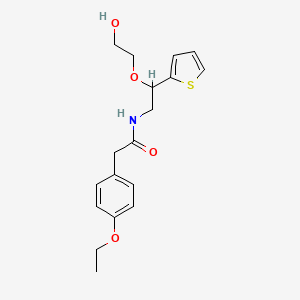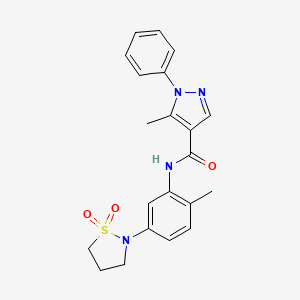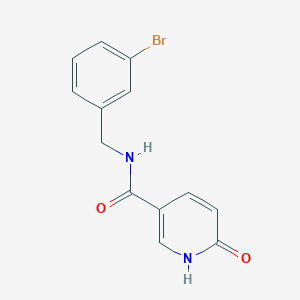![molecular formula C18H15NO2S B2358692 (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile CAS No. 946386-58-9](/img/structure/B2358692.png)
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile is a useful research compound. Its molecular formula is C18H15NO2S and its molecular weight is 309.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sulfonamide Inhibitors in Medicinal Applications
Sulfonamide compounds, like (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile, are pivotal in the realm of synthetic bacteriostatic antibiotics used to combat bacterial infections and those caused by other microorganisms. These compounds have showcased their significance by serving as the backbone of several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. They have evolved to be used as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, indicating their extensive medicinal potential across various diseases, including cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Pharmaceutical Importance of Sulfur-Containing Motifs
Sulfonamide and sulfonyl-based analogs, derivatives of sulfur-containing motifs, play a crucial role in medicinal chemistry, offering a wide array of pharmacological properties. They form the core of over 150 FDA-approved drugs, effectively treating diverse diseases and showcasing therapeutic efficacy. This comprehensive review emphasizes the pharmaceutical significance of these compounds, underscoring their role in developing less toxic, cost-effective, and highly active drugs (Zhao et al., 2018).
Nitrile-Stabilized Carbanions in Organic Synthesis
Nitrile-stabilized carbanions, a key component in organic synthesis, facilitate carbon-carbon bond formation. They interact with a variety of carbon electrophiles, playing a significant role in reactions involving alkyl, alkenyl, alkynyl, and aryl groups, along with other substituents. Their relevance in creating diverse organic compounds is underscored, reflecting the broad application of such structures in synthetic chemistry (Arseniyadis et al., 1984).
Chemosensors and Analytical Applications
4-Methyl-2,6-diformylphenol (DFP), a compound structurally related to sulfonamides, serves as a foundation for developing chemosensors. These chemosensors, derived from DFP, are highly selective and sensitive in detecting a range of analytes, including metal ions and various anions. This highlights the importance of DFP and its derivatives in analytical chemistry, offering novel methodologies for substance detection and analysis (Roy, 2021).
Sulfonyl Aminated Azines in Medicinal Chemistry
N-sulfonylamino azinones have captured significant attention due to their broad biological activities. These compounds have demonstrated a spectrum of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Specifically, compounds based on N-sulfonylamino 1H-quinazoline-2,4-diones show promise in treating neurological disorders such as epilepsy and schizophrenia, reflecting the medicinal importance of sulfonyl-based structures (Elgemeie et al., 2019).
Properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-15-10-12-17(13-11-15)22(20,21)18(14-19)9-5-8-16-6-3-2-4-7-16/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXYUYWYNEOJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2358609.png)
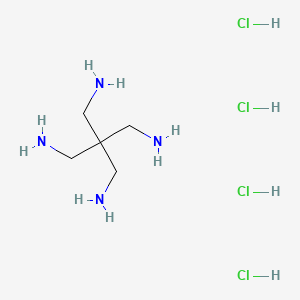
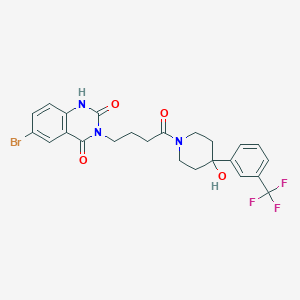
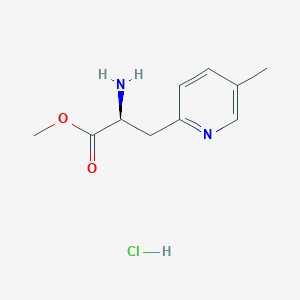
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2358620.png)

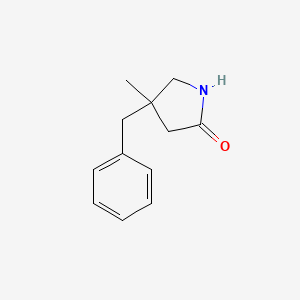
![4-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2358623.png)
![Spiro[7,8,9,10-tetrahydro-5H-benzo[8]annulene-6,2'-oxirane]](/img/structure/B2358627.png)


